molecular formula C20H21ClN2O4S B2689067 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 638133-86-5

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2689067
CAS RN: 638133-86-5
M. Wt: 420.91
InChI Key: BGZHNOSXFNRKRP-UHFFFAOYSA-N
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Description

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H21ClN2O4S and its molecular weight is 420.91. The purity is usually 95%.
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Scientific Research Applications

Generation of Structurally Diverse Libraries

The compound has been utilized as a starting material in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. These reactions have led to the production of dithiocarbamates, thioethers, and derivatives through exchanges with aliphatic and aromatic amines, as well as the creation of monocyclic NH-azoles and ketones. Such applications showcase its versatility in synthesizing new pharmacologically relevant molecules (G. Roman, 2013).

Synthesis of Novel Anti-inflammatory and Analgesic Agents

This compound has been foundational in synthesizing novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines with potential anti-inflammatory and analgesic properties. These derivatives have been evaluated for COX-1/COX-2 inhibitory activities, showcasing significant potential in developing new therapeutics for inflammation and pain management (A. Abu‐Hashem et al., 2020).

Development of Fluorescent Probes for CO2 Detection

The compound has been instrumental in the development of fluorescent probes with aggregation-enhanced emission features, specifically for the real-time monitoring of low carbon dioxide levels. Such applications are critical in environmental monitoring, highlighting the compound's utility beyond pharmaceuticals into environmental science (Huan Wang et al., 2015).

Antimicrobial Compound Synthesis

Research has also focused on synthesizing new isoxazoline-incorporated pyrrole derivatives using this compound, leading to novel substances with significant in vitro antibacterial activity. This emphasizes its role in developing new antimicrobials to combat resistant bacterial strains (Abhishek Kumar et al., 2017).

properties

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-thiophen-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-22(2)8-9-23-17(15-5-4-10-28-15)16(19(25)20(23)26)18(24)12-6-7-14(27-3)13(21)11-12/h4-7,10-11,17,24H,8-9H2,1-3H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXCJJDCUNLYBA-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

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